molecular formula C10H15N3O B11904606 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11904606
M. Wt: 193.25 g/mol
InChI Key: NLKSNCGTICPIAC-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused with a pyridine ring, which is further substituted with a cyclopropylmethyl group and a hydroxyl group.

Preparation Methods

The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde using iodine-mediated electrophilic cyclization . This intermediate can then undergo further reactions, such as Suzuki cross-couplings with boronic acids and alkylation reactions, to yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl group can be oxidized to form a ketone, while the cyclopropylmethyl group can undergo substitution reactions with nucleophiles . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol stands out due to its unique substitution pattern and biological activity. Similar compounds include other pyrazolopyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological properties and applications. The presence of the cyclopropylmethyl group and hydroxyl group in this compound contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C10H15N3O/c14-10-8-5-11-4-3-9(8)12-13(10)6-7-1-2-7/h7,11-12H,1-6H2

InChI Key

NLKSNCGTICPIAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3=C(N2)CCNC3

Origin of Product

United States

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